molecular formula C5H9ClFNO4 B2424508 (2S,4R)-2-Amino-4-fluoropentanedioic acid;hydrochloride CAS No. 1260401-43-1

(2S,4R)-2-Amino-4-fluoropentanedioic acid;hydrochloride

Cat. No. B2424508
CAS RN: 1260401-43-1
M. Wt: 201.58
InChI Key: BRDKPTKDQNTRMU-MUWMCQJSSA-N
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Description

The compound “(2S,4R)-2-Amino-4-fluoropentanedioic acid;hydrochloride” is a complex organic molecule. It likely contains an amino group (-NH2), a fluorine atom, and a carboxylic acid group (-COOH). The “2S,4R” notation indicates the stereochemistry of the molecule, meaning it has specific three-dimensional arrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,4R)-2-Amino-4-fluoropentanedioic acid;hydrochloride” are not available. Typically, these would include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Chemistry and Pharmacology Insights

(2S,4R)-2-Amino-4-fluoropentanedioic acid; hydrochloride serves as a focal point for diverse studies ranging from pharmacology to materials science, though direct studies on this specific compound are scarce. The broader context of research involving fluorinated compounds and amino acids provides valuable insights into the potential applications and importance of such molecules.

  • Enhancing Protein Stability : The integration of fluorinated amino acids into proteins has emerged as a promising strategy to enhance their stability against thermal and chemical denaturation while retaining their biological activity. This approach is grounded in the unique physicochemical properties of fluorocarbons, such as extreme chemical inertness and thermal stability. Studies on proteins designed with fluorinated amino acids, including 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC), underscore the potential of using highly fluorinated analogs for creating proteins with novel chemical and biological properties (Buer & Marsh, 2012).

  • Biophysical Research Applications : The application of TOAC, a paramagnetic amino acid, in peptide studies highlights the relevance of incorporating such fluorinated amino acids into research. TOAC's incorporation into peptides aids in analyzing backbone dynamics and secondary structures of peptides. This has facilitated extensive research in peptide-membrane interactions, offering insights into the structural and functional dynamics of peptides, including those with therapeutic potentials (Schreier et al., 2012).

  • Fluorinated Compounds in Drug Synthesis : The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, provides a glimpse into the significance of fluorinated compounds in drug development. This highlights the critical role of fluorinated intermediates in the synthesis of complex pharmaceuticals, suggesting potential pathways for the development of drugs involving (2S,4R)-2-Amino-4-fluoropentanedioic acid; hydrochloride (Qiu et al., 2009).

Mechanism of Action

The mechanism of action of “(2S,4R)-2-Amino-4-fluoropentanedioic acid;hydrochloride” is not known. It would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

Without specific information on “(2S,4R)-2-Amino-4-fluoropentanedioic acid;hydrochloride”, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for “(2S,4R)-2-Amino-4-fluoropentanedioic acid;hydrochloride” are not known. It could potentially be of interest in various fields such as medicinal chemistry, materials science, or biochemistry, depending on its properties .

properties

IUPAC Name

(2S,4R)-2-amino-4-fluoropentanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO4.ClH/c6-2(4(8)9)1-3(7)5(10)11;/h2-3H,1,7H2,(H,8,9)(H,10,11);1H/t2-,3+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDKPTKDQNTRMU-MUWMCQJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@H](C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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